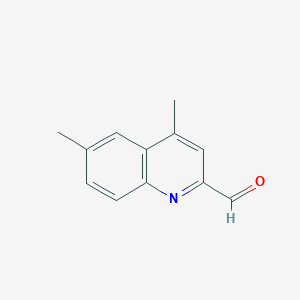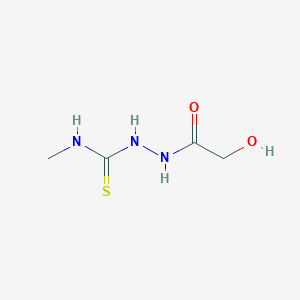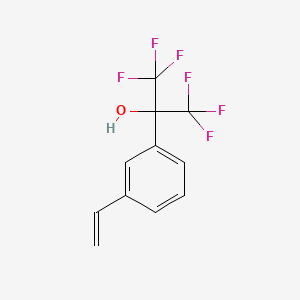
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol is a fluorinated organic compound characterized by its high ionizing power and unique structural properties. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with 3-vinylphenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
CF3COCF3+C6H4CH=CH2MgBr→CF3C(OH)(CF3)C6H4CH=CH2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products:
Oxidation: Formation of hexafluoroacetophenone or corresponding carboxylic acids.
Reduction: Formation of hexafluoroisopropanol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions.
Biology: Employed in the study of protein folding and stabilization due to its ability to denature proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and nanomaterials for lithographic and nanofabrication processes.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s high ionizing power facilitates the formation of reactive intermediates, which can participate in various chemical reactions. In biological systems, it can interact with protein structures, leading to denaturation or stabilization of specific conformations.
Vergleich Mit ähnlichen Verbindungen
- **1,1,1,3
Eigenschaften
Molekularformel |
C11H8F6O |
|---|---|
Molekulargewicht |
270.17 g/mol |
IUPAC-Name |
2-(3-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H8F6O/c1-2-7-4-3-5-8(6-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 |
InChI-Schlüssel |
AFIPLVOXEFVSKP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Bicyclo[2.2.1]heptan-7-yl)acetic acid](/img/structure/B8728090.png)
![Ethyl (R)-4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[2-fluoro-6-(trifluoromethyl)benzyl]-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl]-1-phenylethyl]amino]butanoate](/img/structure/B8728093.png)
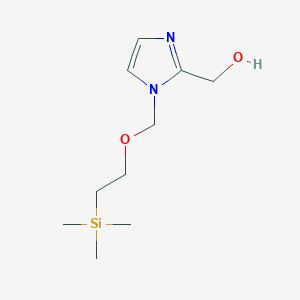
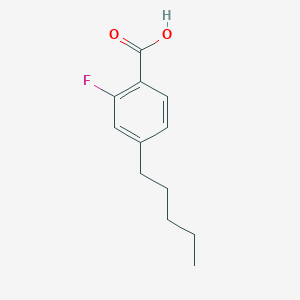
![2-Bromo-4-hydroxythieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8728136.png)
![3-(1H-Pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B8728141.png)
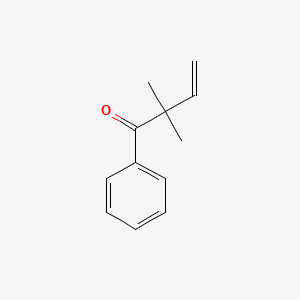
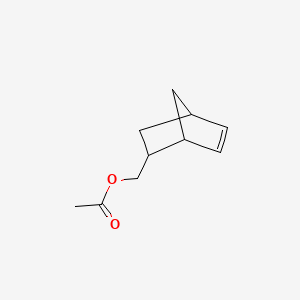
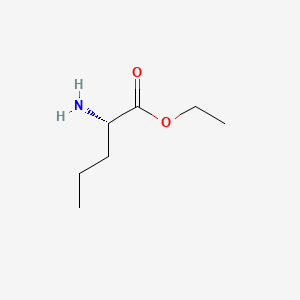
![4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8728198.png)
